![molecular formula C11H17NO3 B12954403 Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an ethyl ester and an azaspiro moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, an enzyme involved in regulating cellular signaling pathways. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid: Similar in structure but differs in the functional group attached to the spiro moiety.
Spirotetramat: Another spiro compound with different substituents and applications.
Uniqueness
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its specific spiro structure and the presence of both an ethyl ester and an azaspiro moiety. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h8,12H,2-7H2,1H3 |
InChI Key |
JIHNNZWMHHCUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2(CCCCC2)ON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


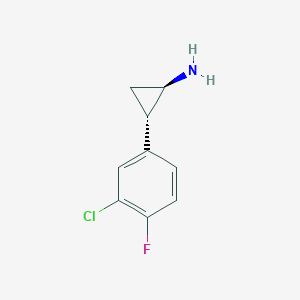
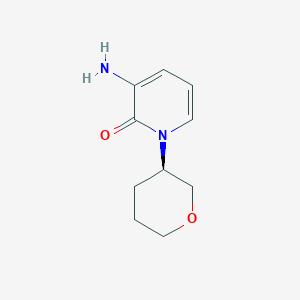
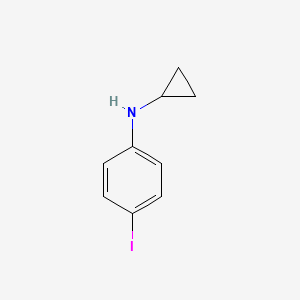
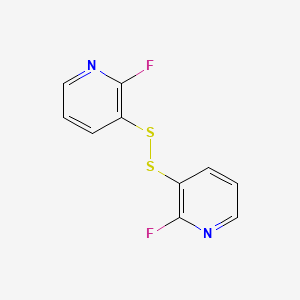
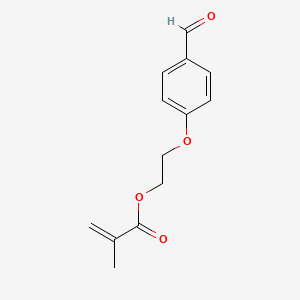
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

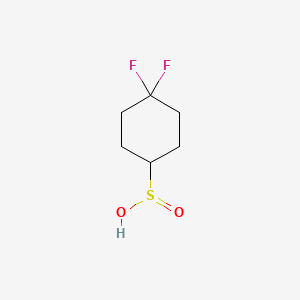
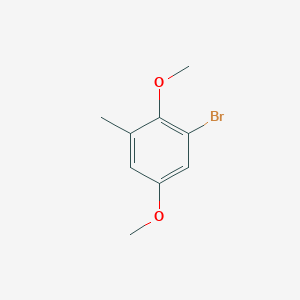



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
